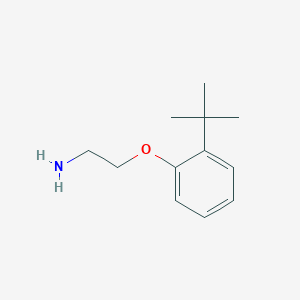

2-(2-Tert-butylphenoxy)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2-Tert-butylphenoxy)ethanamine is a chemical of interest due to its structural relation to various phenolic compounds and potential applications in medicinal chemistry and material science. While the specific compound is not directly studied in the provided papers, related compounds and their chemical behavior offer insights into the properties and reactivity that this compound may exhibit.

Synthesis Analysis

A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, was developed using 2-nitrochlorobenzene as the starting material, involving multiple steps such as O-alkylation, reduction, and etherification . This suggests that a similar synthetic strategy could potentially be adapted for the synthesis of this compound, with modifications to the starting materials and reaction conditions to incorporate the tert-butyl group instead of the trifluoroethoxy group.

Molecular Structure Analysis

The molecular structure of related phenolic compounds has been characterized using various spectroscopic techniques. For instance, the structure of 2,5,8-tri-tert-butyl-7-hydroxy-6-oxophenalenoxyl was determined using IR spectra, ESR/ENDOR techniques, and DFT calculations . Similarly, the structure of a macrocyclic ligand based on 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] was elucidated using single-crystal X-ray spectroscopy . These studies indicate that advanced spectroscopic methods are essential for the accurate determination of the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of tert-butylphenol derivatives in oxidation reactions has been extensively studied. For example, the electrochemical oxidation of 2,4,6-tri-tert-butylphenol leads to various products depending on the solvent and conditions, with the formation of stable phenoxy radicals and phenoxonium ions . The oxidation of 2-alkoxy-3,6-di-tert-butylphenols results in the reversible dimerization of phenoxy radicals . These findings suggest that this compound may also undergo oxidation reactions leading to radical species and possibly dimerization under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenol derivatives can be inferred from related studies. The reaction of tert-butoxy radicals with phenols, for example, shows that the reactivity of phenolic compounds is influenced by solvent polarity and hydrogen bonding . The transformation mechanisms of 2,6-di-tert-butyl-4-methylphenol, a stabilizer for polyolefins, involve free radical and molecular products, indicating the potential antioxidant properties of tert-butylphenol derivatives . These insights can be applied to predict the behavior of this compound in different environments and its potential applications as a stabilizer or antioxidant.

Applications De Recherche Scientifique

1. Oxidation and Dimerization Studies

Research by Abakumov et al. (2005) explored the oxidation of 2-alkoxy-3,6-di-tert-butylphenols, including derivatives similar to 2-(2-Tert-butylphenoxy)ethanamine. They discovered that these compounds could undergo reversible dimerization through C-O coupling. This study provides insights into the chemical behavior of this compound under oxidative conditions, which is crucial for its potential applications in various fields, including materials science and organic synthesis (Abakumov et al., 2005).

2. Novel Synthetic Routes

Luo et al. (2008) developed a novel synthetic route for a compound structurally related to this compound. This research highlights innovative methods for synthesizing such compounds, which could be beneficial for pharmaceutical and industrial applications (Luo et al., 2008).

3. Catalytic Activity in Alcohol Oxidation

Bhattacharjee et al. (2017) investigated copper(II) complexes with Schiff-base ligands, including compounds related to this compound. They found these complexes to be effective catalysts for alcohol oxidation reactions, suggesting potential applications of this compound derivatives in catalysis (Bhattacharjee et al., 2017).

4. Antioxidant Properties

Duan et al. (1998) studied the antioxidant properties of compounds related to this compound. Their research could be indicative of the potential antioxidant applications of this compound, especially in food preservation and pharmaceuticals (Duan et al., 1998).

5. Efflux Pump Inhibition

Research by Héquet et al. (2014) on 1-(1H-indol-3-yl)ethanamine derivatives, which share structural similarities with this compound, revealed their potential as efflux pump inhibitors. This suggests possible applications of this compound in combating drug resistance in bacteria (Héquet et al., 2014).

6. DFT Calculations and Antimicrobial Studies

A study by G et al. (2023) involved the synthesis of Schiff bases from 2-(2-methoxyphenoxy)ethanamine, a compound structurally related to this compound. They conducted DFT calculations and antimicrobial studies, indicating potential biomedical applications (G et al., 2023).

7. Cytotoxicity Against Human Tumor Cells

A study by Choi et al. (1996) on biphenolic compounds, similar to this compound, showed cytotoxicity against human tumor cells. This suggests potential applications in cancer research and therapy (Choi et al., 1996).

Safety and Hazards

“2-(2-Tert-butylphenoxy)ethanamine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has the signal word “Danger” and the hazard statements H302 - H318 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, and seeking immediate medical assistance if swallowed .

Propriétés

IUPAC Name |

2-(2-tert-butylphenoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13/h4-7H,8-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALAKHDLWOOTPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)

![1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one](/img/structure/B2507317.png)

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)